molecular formula C20H45NO4S B12657189 Diethylammonium hexadecyl sulphate CAS No. 94110-18-6

Diethylammonium hexadecyl sulphate

Cat. No.: B12657189
CAS No.: 94110-18-6
M. Wt: 395.6 g/mol
InChI Key: MADASEMXYZRAQW-UHFFFAOYSA-N
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Description

Diethylammonium hexadecyl sulphate is a chemical compound with the molecular formula C20H45NO4S. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, making it valuable in formulations requiring emulsification, foaming, or wetting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium hexadecyl sulphate can be synthesized through the reaction of diethylamine with hexadecyl sulphate. The process typically involves the following steps:

    Reaction of Diethylamine with Hexadecyl Sulphate: Diethylamine is reacted with hexadecyl sulphate in an aqueous medium. The reaction is usually carried out at a controlled temperature to ensure optimal yield.

    Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound in its pure form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as distillation or membrane filtration, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethylammonium hexadecyl sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphate group to sulfide or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the diethylammonium group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diethylammonium hexadecyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and other biological preparations to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and foaming agents.

Mechanism of Action

The mechanism of action of diethylammonium hexadecyl sulphate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and foams. In biological systems, it disrupts cell membranes by integrating into the lipid bilayer, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another surfactant with similar properties but different molecular structure.

    Sodium dodecyl sulfate (SDS): A widely used surfactant in laboratory and industrial applications.

Uniqueness

Diethylammonium hexadecyl sulphate is unique due to its specific combination of diethylammonium and hexadecyl sulphate groups, which confer distinct surfactant properties. Its ability to form stable emulsions and foams makes it particularly valuable in applications where other surfactants may not perform as effectively.

Properties

CAS No.

94110-18-6

Molecular Formula

C20H45NO4S

Molecular Weight

395.6 g/mol

IUPAC Name

N-ethylethanamine;hexadecyl hydrogen sulfate

InChI

InChI=1S/C16H34O4S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-5-4-2/h2-16H2,1H3,(H,17,18,19);5H,3-4H2,1-2H3

InChI Key

MADASEMXYZRAQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)O.CCNCC

Origin of Product

United States

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